Cas no 1806626-83-4 (Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)

Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate
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- インチ: 1S/C12H12ClFO3/c1-2-17-12(16)9-4-3-5-11(14)10(9)6-8(15)7-13/h3-5H,2,6-7H2,1H3
- InChIKey: QXPRRXBHEUPULG-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C(=CC=CC=1C(=O)OCC)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005129-500mg |
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |
1806626-83-4 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015005129-1g |
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |
1806626-83-4 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015005129-250mg |
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate |
1806626-83-4 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoateに関する追加情報
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate (CAS No. 1806626-83-4): A Comprehensive Overview
Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate, with the CAS number 1806626-83-4, is a significant compound in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The presence of both fluoro and chloro substituents in its molecular structure makes it a versatile intermediate for various synthetic pathways.
The molecular formula of Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate is C12H10ClFO3. Its structural composition includes a benzoate core, an ethyl ester group, and a propyl chain substituted with a chloro and an oxo group. This specific arrangement of functional groups allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. The introduction of a fluoro atom into pharmaceutical molecules often improves their pharmacokinetic properties. Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate exemplifies this trend, as its fluorine-containing moiety can contribute to the overall efficacy of potential drug candidates.
The chloro substituent in Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate also plays a crucial role in its reactivity. Chloro groups are known to be excellent leaving groups in nucleophilic substitution reactions, which makes this compound a useful intermediate for constructing more complex structures. Additionally, the oxo group introduces polarity to the molecule, enhancing its solubility in polar solvents and facilitating further functionalization.
The synthesis of Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate involves multi-step organic reactions, typically starting from commercially available benzoic acid derivatives. The introduction of the propyl chain with chloro and oxo substituents requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired transformations efficiently.
Recent studies have highlighted the potential applications of Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate in the synthesis of biologically active compounds. For instance, researchers have explored its use as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The structural features of this compound allow for modifications that can target specific biological pathways, making it a promising candidate for further pharmacological investigation.
The role of computational chemistry in understanding the reactivity and properties of Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate cannot be overstated. Molecular modeling techniques have been utilized to predict how this compound interacts with biological targets, providing insights into its potential therapeutic effects. These computational studies complement experimental approaches, offering a more comprehensive understanding of its behavior.
In conclusion, Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate (CAS No. 1806626-83-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of both fluoro and chloro substituents, make it an invaluable intermediate for synthetic chemists. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow further.
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